1-Benzyl-3-methyl-3-pyrroline

Description

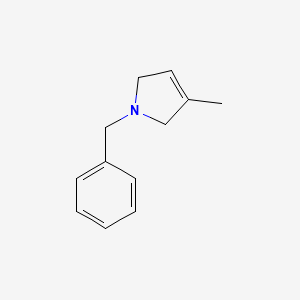

1-Benzyl-3-methyl-3-pyrroline is a substituted pyrroline derivative characterized by a benzyl group at the 1-position and a methyl group at the 3-position of the unsaturated five-membered ring. Pyrrolines are valuable intermediates in organic synthesis due to their reactivity, particularly in cycloaddition reactions or as precursors to pharmaceuticals and agrochemicals . The addition of a methyl group at position 3 likely enhances steric effects and alters electronic properties, influencing solubility, stability, and reactivity compared to unsubstituted analogs.

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-benzyl-3-methyl-2,5-dihydropyrrole |

InChI |

InChI=1S/C12H15N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 |

InChI Key |

FHPJYVGGEACEGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

a. 1-Benzyl-3-pyrroline (CAS 6913-92-4)

- Structure : Features a benzyl group and an unsaturated pyrroline ring (2,5-dihydropyrrole).

- Properties : Molecular weight = 159.23 g/mol, boiling point = 60°C at 1 mmHg.

- Reactivity : The conjugated double bond enables participation in Diels-Alder reactions or electrophilic additions.

- Applications : Used in synthesizing heterocyclic compounds and as a building block for bioactive molecules .

b. 1-Benzyl-3-(chloromethyl)pyrrolidine (CAS 51535-01-4)

- Structure : Saturated pyrrolidine ring with benzyl and chloromethyl substituents.

- Properties : Molecular weight = 209.72 g/mol, boiling point = 288°C, density = 1.100 g/cm³.

- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, making it useful in alkylation or cross-coupling chemistry.

- Applications: Potential intermediate in drug discovery, particularly for CNS-targeting molecules .

c. Benzyl 3-pyrroline-1-carboxylate (CAS 31970-04-4)

- Structure : Combines a benzyl ester and pyrroline ring.

- Properties: Molecular formula = C12H13NO2, molecular weight = 203.24 g/mol.

- Reactivity : The ester group allows hydrolysis to carboxylic acids or transesterification.

- Applications : Protective group strategy in peptide synthesis or polymer chemistry .

d. 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (CAS 74880-17-4)

- Structure: Pyrrolidine ring with benzyl, hydroxyimino, and methyl groups.

- Properties : Molecular weight = 204.27 g/mol, LogP = 2.05 (indicating moderate lipophilicity).

- Reactivity: The hydroxyimino group participates in hydrogen bonding and redox reactions.

- Applications : Investigated in medicinal chemistry for metal chelation or enzyme inhibition .

Data Table: Key Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Benzyl-3-pyrroline | 6913-92-4 | C11H13N | 159.23 | 60 (1 mmHg) | Unsaturated ring, benzyl |

| 1-Benzyl-3-(chloromethyl)pyrrolidine | 51535-01-4 | C12H16ClN | 209.72 | 288 | Chloromethyl, saturated |

| Benzyl 3-pyrroline-1-carboxylate | 31970-04-4 | C12H13NO2 | 203.24 | N/A | Ester, unsaturated ring |

| 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine | 74880-17-4 | C12H16N2O | 204.27 | N/A | Hydroxyimino, methyl |

Impact of Substituents on Properties

- Electron-Donating Groups (e.g., methyl) : Increase steric hindrance and lipophilicity, reducing solubility in polar solvents but enhancing membrane permeability in biological systems .

- Electron-Withdrawing Groups (e.g., chloromethyl) : Elevate boiling points and reactivity toward nucleophiles, enabling diverse functionalization pathways .

- Hybrid Groups (e.g., hydroxyimino): Introduce polarity and hydrogen-bonding capacity, affecting crystallization behavior and biological target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.